6-bromo-1-methyl-1H-indazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Procure 6-bromo-1-methyl-1H-indazole as your strategic C6 building block for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Its N1-methyl group defines regiochemistry, while the reactive aryl bromide ensures superior yields versus chloro analogs. The bromine atom provides a predictable LogP shift (~2.7), ideal for lead optimization in CNS and intracellular targets. Cited in kinase inhibitor patents.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 590417-94-0
Cat. No. B1292064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-indazole
CAS590417-94-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C=N1
InChIInChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
InChIKeySVVSOIGNROPKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-indazole (CAS 590417-94-0): A Defined Heterocyclic Building Block for Precision Synthesis


6-Bromo-1-methyl-1H-indazole (CAS 590417-94-0) is a brominated, N1-methylated indazole derivative with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. This heterocyclic compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and pharmaceutical research . Its structure features a reactive aryl bromide at the 6-position of the indazole core, enabling its use in a wide range of transition metal-catalyzed cross-coupling reactions for the construction of more complex, bioactive molecular architectures .

Why 6-Bromo-1-methyl-1H-indazole Cannot Be Interchanged with Its Chloro, Fluoro, or Unsubstituted Analogs


While the indazole scaffold is common, the specific substitution pattern of 6-bromo-1-methyl-1H-indazole provides distinct physicochemical and reactivity properties that are critical for specific synthetic and medicinal chemistry applications. Its heavier bromine atom imparts a significantly higher boiling point, density, and lipophilicity (LogP) compared to its chloro, fluoro, or unsubstituted counterparts, which directly impacts its handling, purification, and pharmacokinetic properties in drug design [1]. Furthermore, the N1-methylation ensures a defined regiochemistry that differentiates it from N2-alkylated isomers or the parent 1H-indazole, avoiding the complications of regioisomeric mixtures [2]. Critically, the aryl bromide moiety provides superior reactivity in cross-coupling reactions compared to the less reactive aryl chloride, enabling more efficient and higher-yielding syntheses of advanced intermediates [3].

Quantitative Differentiation of 6-Bromo-1-methyl-1H-indazole: A Data-Driven Evidence Guide for Scientific Selection


Comparative Cross-Coupling Reactivity: Superior Oxidative Addition Kinetics of the Aryl Bromide Moiety

The reactivity of 6-bromo-1-methyl-1H-indazole in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is intrinsically superior to that of its 6-chloro-1-methyl-1H-indazole analog. This is due to the well-established faster kinetics of oxidative addition for aryl bromides compared to aryl chlorides. For example, in Suzuki-Miyaura reactions, aryl bromides generally react significantly faster, enabling reactions under milder conditions (e.g., room temperature) and with lower catalyst loadings [1]. This translates to higher yields and a broader substrate scope for the brominated derivative, making it the preferred electrophilic partner for efficient construction of complex molecules.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Regiochemical Purity: Thermodynamically Favored N1-Methylation Over N2-Isomer Formation

The synthesis of 6-bromo-1-methyl-1H-indazole from 6-bromo-1H-indazole leverages thermodynamic control to achieve high regioselectivity for N1-alkylation. Under basic conditions, the N1-methylated product is the thermodynamically favored regioisomer over the kinetically favored N2-methylated isomer. This is a critical differentiator from alternative synthetic routes that may produce a mixture of regioisomers, which are difficult to separate [1]. While specific regioisomeric ratios (r.r.) for this exact compound are not widely reported, literature on the regioselective alkylation of indazoles indicates that thermodynamic control can lead to >99:1 selectivity for the N1-alkylated product, ensuring a high-purity, single-component building block for downstream applications.

Synthetic Methodology Regioselectivity Process Chemistry

Physicochemical Properties: Quantified Differences in Lipophilicity, Boiling Point, and Density

The presence of a bromine atom at the 6-position confers distinct physicochemical properties compared to other halogenated or unsubstituted analogs. 6-Bromo-1-methyl-1H-indazole exhibits a significantly higher predicted octanol-water partition coefficient (LogP) of 2.70, compared to ~2.2 for the 6-chloro analog and ~1.7 for the 6-fluoro analog [REFS-1, REFS-2]. Its predicted boiling point is also substantially higher at 293.6°C, compared to 270.8°C for the chloro analog and 231.0°C for the parent 1-methyl-1H-indazole [REFS-1, REFS-3]. Similarly, its density of 1.60 g/cm³ is greater than that of the chloro (1.3 g/cm³) and unsubstituted (1.1 g/cm³) compounds.

Medicinal Chemistry Physical Chemistry ADME Properties

Proven Utility as a Key Intermediate in Patent-Backed Pharmaceutical Syntheses

The value of 6-bromo-1-methyl-1H-indazole is not merely theoretical; it is demonstrably used as a key intermediate in several high-value patent applications. It is explicitly cited as a starting material or intermediate in patents covering novel cyclin-dependent kinase 9 (CDK9) inhibitors (WO-2021115335-A1), methods for treating oxalate-related diseases (US-2021052586-A1), and the synthesis of 1-methyl-1H-indazole-6-carboxylic acid (WO-2020253533-A1), a crucial building block for various bioactive molecules [REFS-1, REFS-2]. This direct citation in the patent literature confirms its established role and validates its procurement for legitimate pharmaceutical research and development.

Pharmaceutical Development Patent Analysis Synthetic Utility

Optimal Application Scenarios for Procuring 6-Bromo-1-methyl-1H-indazole Based on Quantified Differentiation


Efficient Synthesis of Advanced Heterocyclic Intermediates via Cross-Coupling

Procure 6-bromo-1-methyl-1H-indazole when the synthetic plan involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a new carbon-carbon or carbon-nitrogen bond at the indazole 6-position. The superior reactivity of the aryl bromide over its chloro analog [1] enables higher yields under milder conditions, minimizing side reactions and simplifying purification. This is especially critical when coupling with challenging, electron-rich, or sterically hindered boronic acids or amines, where the chloro analog may fail to react efficiently.

Design of Lipophilic Drug Candidates with Tuned ADME Properties

Select 6-bromo-1-methyl-1H-indazole as the core scaffold when medicinal chemistry objectives require an increase in a lead compound's lipophilicity (LogP) to enhance membrane permeability or target engagement. The bromine atom contributes a LogP of ~2.7, which is significantly higher than the chloro (~2.2) or fluoro (~1.7) analogs [2]. This predictable lipophilicity shift allows chemists to fine-tune a molecule's physicochemical profile without drastically altering its core structure, a key strategy in lead optimization campaigns for CNS or intracellular targets.

Synthesis of 1,6-Disubstituted Indazole Libraries for Kinase Inhibitor Discovery

Utilize 6-bromo-1-methyl-1H-indazole as a central building block for generating diverse libraries of 1,6-disubstituted indazoles. The fixed N1-methyl group provides a defined starting point, while the 6-bromo handle offers a versatile point of diversification. This compound is directly cited in patents for kinase inhibitors (e.g., CDK9) , confirming its relevance in this therapeutic area. Procuring this specific compound ensures access to a validated chemical space, accelerating the exploration of structure-activity relationships (SAR) around the indazole core.

Scalable Process Chemistry for Pharmaceutical Intermediates

Choose 6-bromo-1-methyl-1H-indazole for process development and scale-up when a robust, well-characterized intermediate is required. The compound's high boiling point (293.6°C) and crystalline nature facilitate handling and purification at scale. Furthermore, its synthesis from commercially available 6-bromo-1H-indazole via a straightforward, high-yielding alkylation ensures reliable supply and cost-effective access for multi-gram to kilogram quantities, a critical factor in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.